N-(4-Hydroxyphenyl)-N-phenylglycine-d5
Description
N-(4-Hydroxyphenyl)-N-phenylglycine-d5 is a deuterated derivative of N-(4-Hydroxyphenyl)-N-phenylglycine, where five hydrogen atoms are replaced with deuterium. This modification enhances its utility in research, particularly as a stable isotope-labeled internal standard in analytical techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS). The deuteration reduces metabolic degradation in pharmacokinetic studies and improves signal resolution in spectral analyses . The compound is commercially available (e.g., CymitQuimica, ProductRef: TR-H947682) at a premium price (€3,864.00 for 25 mg), reflecting its specialized applications .
Properties
Molecular Formula |
C₁₄H₈D₅NO₃ |
|---|---|
Molecular Weight |
248.29 |
Synonyms |
1-((4-Hydroxyphenyl)(phenyl)amino)propan-2-one-d5 |
Origin of Product |
United States |
Comparison with Similar Compounds
Non-Deuterated Analogues
- N-(4-Hydroxyphenyl)maleimide (13): This compound, synthesized for enzyme inhibition studies, exhibits an IC50 of 12.9 μM against monoacylglycerol lipase (MGL), with selectivity over fatty acid amide hydrolase (FAAH). Its alkoxy-substituted analogues (e.g., compounds 14–16) show improved potency (IC50: 5.75–6.92 μM), highlighting the impact of substituents on bioactivity .
- D-N-(4-Hydroxyphenyl)glycine: A non-deuterated variant with applications in pharmaceutical synthesis. Safety data indicate stringent handling requirements, including immediate flushing with water upon eye or skin contact, reflecting its irritant properties .
Sulfonamide Derivatives
- Its molecular weight (305.35 g/mol) and solubility differ significantly from the deuterated glycine derivative due to the bulky sulfonamide substituent .
- N-(4-Chloro-2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine (CAS 425414-88-6): A halogenated variant with medicinal applications.
Alkoxy-Substituted Analogues
Compounds such as N-Dimethyl (2R)-2-[4-(2-methylpentyloxy)phenyl]-2-[(S)-2-phenylpropanamido]-acetamide (11c) and N-{(1R)-2-Hydroxy-1-[4-(2-methylpentyloxy)phenyl]ethyl}-4-phenylbutanamide (12c) demonstrate the role of alkoxy chains in modulating synthetic yields (45–57%) and pharmacological properties. These substituents enhance solubility in hydrophobic environments, a trait less pronounced in the hydrophilic deuterated glycine derivative .
Data Table: Key Properties of Comparable Compounds
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